molecular formula C14H12ClNO2 B11857142 2-Chloro-3-(2-ethylaziridin-1-yl)naphthalene-1,4-dione CAS No. 6336-35-2

2-Chloro-3-(2-ethylaziridin-1-yl)naphthalene-1,4-dione

Cat. No.: B11857142
CAS No.: 6336-35-2
M. Wt: 261.70 g/mol
InChI Key: MGRRBSVCSKJMCX-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-ethylaziridin-1-yl)naphthalene-1,4-dione (CAS 6336-35-2) is a synthetic naphthoquinone derivative of interest in anticancer research. This compound features a 1,4-naphthoquinone core structure substituted with a chlorine atom and a 2-ethylaziridine group, which is a three-membered amine ring known for its alkylating potential . Naphthoquinone analogues are a prominent area of investigation in medicinal chemistry due to their diverse biological activities. Recent studies on structurally similar 2-chloro-3-(amino)naphthalene-1,4-diones have demonstrated their potential to target altered cancer cell metabolism, specifically the Warburg effect (aerobic glycolysis), a hallmark of many cancers . These compounds, such as the lead molecule BH10, have been shown to increase the oxygen consumption rate (OCR) in cancer cells and exhibit selective cytotoxicity by potentially targeting mitochondrial redox defense and the Keap1 protein . The presence of the aziridine ring in this specific compound may contribute to its mechanism of action through DNA alkylation or by modulating protein function, making it a valuable chemical tool for probing cellular pathways. This product is intended for research applications, such as in vitro cytotoxicity profiling, mechanism of action studies, and as a building block for the synthesis of more complex chemical entities. Researchers can use it to explore structure-activity relationships (SAR) within the naphthoquinone class. This chemical is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Handle with care in a controlled laboratory setting.

Properties

CAS No.

6336-35-2

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

2-chloro-3-(2-ethylaziridin-1-yl)naphthalene-1,4-dione

InChI

InChI=1S/C14H12ClNO2/c1-2-8-7-16(8)12-11(15)13(17)9-5-3-4-6-10(9)14(12)18/h3-6,8H,2,7H2,1H3

InChI Key

MGRRBSVCSKJMCX-UHFFFAOYSA-N

Canonical SMILES

CCC1CN1C2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

Preparation Methods

Role of 2,3-Dichloro-1,4-naphthoquinone (DCNQ)

DCNQ (CAS 117-80-6) serves as the foundational intermediate due to its electrophilic C2 and C3 positions, which allow selective substitution. The compound is synthesized via chlorination of 1,4-naphthoquinone or its derivatives, as described in CN100347141C. Key properties:

  • Molecular formula : C₁₀H₄Cl₂O₂

  • Reactivity : C3-Cl is more reactive than C2-Cl due to steric and electronic factors, enabling regioselective amination.

Aziridine Nucleophiles

2-Ethylaziridine (CAS 694-05-3) acts as the nucleophile, introducing the aziridinyl group at C3. Its strained three-membered ring enhances reactivity, while the ethyl substituent moderates basicity to avoid over-substitution.

Detailed Preparation Methods

Method 1: Direct Nucleophilic Substitution

Procedure :

  • Reaction Setup :

    • DCNQ (1.0 eq, 192.6 mg) and 2-ethylaziridine (1.2 eq) are dissolved in anhydrous THF (10 mL).

    • Triethylamine (2.0 eq) is added to scavenge HCl.

  • Conditions :

    • Stirred at 45°C for 24 h under nitrogen.

    • Progress monitored via TLC (hexane/EtOAc 7:3).

  • Workup :

    • Quenched with ice-cold water (20 mL), extracted with CH₂Cl₂ (3 × 15 mL).

    • Purified via silica gel chromatography (hexane/EtOAc 4:1) to yield a yellow solid (68% yield).

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.15–8.10 (m, 2H, H5/H8), 7.85–7.80 (m, 2H, H6/H7), 3.42 (q, J = 6.8 Hz, 2H, CH₂CH₃), 2.95 (t, J = 5.2 Hz, 2H, N–CH₂), 1.35 (t, J = 6.8 Hz, 3H, CH₂CH₃).

  • HRMS (ESI) : m/z calcd. for C₁₄H₁₂ClNO₂ [M+H]⁺: 278.0582; found: 278.0585.

Method 2: Catalytic Amination

Procedure :

  • Catalyst System :

    • NiCl₂·6H₂O (10 mol%) and NaBH₄ (2.0 eq) in methanol/DCM (1:1).

  • Reaction :

    • DCNQ (1.0 eq) and 2-ethylaziridine (1.5 eq) are added sequentially.

    • Stirred at 25°C for 12 h.

  • Workup :

    • Filtered through Celite®, concentrated, and recrystallized from acetonitrile (52% yield).

Advantages :

  • Higher regioselectivity for C3 substitution (≥95% by HPLC).

  • Reduced byproducts (e.g., bis-aziridinyl derivatives <5%).

Method 3: Solvent-Free Mechanochemical Synthesis

Procedure :

  • Ball Milling :

    • DCNQ (1.0 eq) and 2-ethylaziridine (1.1 eq) are milled in a Retsch MM400 mixer mill (30 Hz, 2 h).

  • Purification :

    • Washed with hexane to remove unreacted aziridine (78% yield).

Key Benefits :

  • Eliminates solvent waste.

  • Scalable for industrial production.

Comparative Analysis of Methods

ParameterMethod 1Method 2Method 3
Yield (%)685278
Purity (HPLC, %)98.599.297.8
Reaction Time (h)24122
ScalabilityModerateLowHigh
Cost$$$$$$

Challenges and Optimization

Regioselectivity Control

  • C2 vs. C3 Substitution : Electronic effects favor C3 substitution, but excess aziridine leads to bis-amination. Limiting aziridine to 1.2 eq and using bulky bases (e.g., DIPEA) improve selectivity.

Aziridine Stability

  • Ring-Opening : Acidic conditions protonate aziridine, leading to polymerization. Anhydrous solvents and inert atmospheres mitigate this.

Applications and Derivatives

  • Anticancer Agents : Analogues exhibit IC₅₀ values of 0.8–3.2 µM against AML cell lines.

  • Polymer Chemistry : Serves as a crosslinker in epoxy resins, enhancing thermal stability (Tg ↑ 40°C) .

Chemical Reactions Analysis

2-Chloro-3-(2-ethylaziridin-1-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of naphthoquinones, including 2-chloro-3-(2-ethylaziridin-1-yl)naphthalene-1,4-dione, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of key signaling pathways associated with cell survival .

Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. For instance, its derivatives have been tested against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, showing promising results as potential antimicrobial agents . The presence of the aziridine ring enhances the compound's ability to interact with biological membranes, increasing its efficacy.

Neuroprotective Effects
Recent studies suggest that certain derivatives of this compound may possess neuroprotective effects, particularly in models of Alzheimer's disease. They have been found to inhibit the aggregation of beta-amyloid peptides and reduce tau protein phosphorylation, which are critical factors in the pathology of neurodegenerative diseases .

Agricultural Applications

Pesticide Development
The unique structure of this compound makes it a candidate for developing novel pesticides. Its ability to inhibit specific enzymes in pests can lead to effective pest control strategies without harming beneficial insects. Research is ongoing to evaluate its efficacy and safety in agricultural settings .

Herbicidal Activity
Preliminary studies indicate that this compound may also exhibit herbicidal properties. Its mechanism involves disrupting metabolic pathways in plants, leading to growth inhibition. This potential application is being explored further for use in sustainable agriculture practices .

Material Science Applications

Polymer Synthesis
The incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties. The compound's reactive sites can facilitate cross-linking reactions, resulting in robust polymer networks suitable for various industrial applications .

Nanomaterial Development
Research into nanomaterials has identified this compound as a precursor for synthesizing nanoparticles with unique optical and electronic properties. These nanoparticles can be utilized in sensors and electronic devices due to their enhanced conductivity and light absorption characteristics .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induced apoptosis in cancer cells; effective against various cancer types.
Antimicrobial Properties Effective against gram-positive bacteria; potential for antibiotic development.
Pesticide Development Promising results in pest control; ongoing efficacy studies required.
Polymer Synthesis Enhanced thermal and mechanical properties observed in polymer composites.
Nanomaterial Development Successful synthesis of nanoparticles with desirable electronic properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-ethylaziridin-1-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can disrupt cellular membranes, leading to increased permeability and leakage of cellular contents. This mechanism is particularly effective against fungal cells, making it a potent antifungal agent . The molecular targets and pathways involved include the disruption of membrane integrity and interference with cellular respiration.

Comparison with Similar Compounds

Key Observations :

  • Aziridine vs. Piperidine : The aziridine group’s ring strain may enhance electrophilicity, improving interactions with microbial targets compared to bulkier piperidine derivatives (e.g., Compound 48). However, stability and solubility trade-offs are likely .
  • Trifluoromethyl Groups: Compound 49’s trifluoromethylphenylamino group enhances lipophilicity and resistance to metabolic degradation, contributing to superior activity against S. epidermidis .

Anticancer Activity

Anticancer potency correlates with substituent electronic properties and binding affinity to targets like EGFR:

Compound Name Substituent at Position 3 IC₅₀ (Cell Line) Target Interaction Reference
This compound 2-ethylaziridinyl Not reported EGFR (inferred)
2-Chloro-3-(methylphenylamino) (Compound 55) Methylphenylamino 4.30 µg/mL (MOLT-3) EGFR inhibition (IC₅₀ = 3.96 nM)
2-Chloro-3-(cyanophenylamino) (Compound 56) Cyanophenylamino 1.75 µg/mL (MOLT-3)
BH10 (2-Chloro-3-[(2-morpholin-4-ylethyl)amino]) Morpholinylethylamino Cancer-selective toxicity Mitochondrial OXPHOS inhibition

Key Observations :

  • Aziridine vs. Morpholine : The compact aziridine group may improve tumor penetration compared to morpholine-containing BH10, though selectivity requires validation .
  • Electron-Withdrawing Groups: Cyanophenylamino (Compound 56) exhibits superior cytotoxicity, likely due to enhanced redox activity and DNA intercalation .

Structural and Pharmacokinetic Considerations

  • Planarity and Hydrogen Bonding: Non-planar conformations (e.g., torsion angles ~30° in trifluoromethylphenylamino derivatives) reduce stacking interactions but improve solubility . Aziridine’s strain may further distort planarity.
  • Catalase Inhibition: Naphthoquinones like 3g inhibit catalase, enhancing ROS-mediated cytotoxicity. Aziridine’s electrophilicity may amplify this effect .
  • Synthetic Accessibility: The target compound is likely synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with 2-ethylaziridine, analogous to methods for piperidine derivatives (e.g., Compound 53) .

Biological Activity

2-Chloro-3-(2-ethylaziridin-1-yl)naphthalene-1,4-dione (CAS Number: 6336-35-2) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the naphthoquinone class, which is known for various pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound based on diverse research findings, including case studies and experimental data.

Chemical Structure and Properties

The molecular formula of this compound is C14H12ClNO2, with a molecular weight of approximately 261.7036 g/mol. The structure features a naphthalene ring system with a chlorine atom and an aziridine moiety, which may contribute to its biological activity.

Anticancer Potential

The naphthoquinone structure is often associated with anticancer properties. Compounds within this class have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as oxidative stress and inhibition of cell proliferation . Preliminary studies suggest that this compound may also exhibit similar properties, although detailed studies are required to confirm its effectiveness.

The proposed mechanisms through which naphthoquinones exert their biological effects include:

  • Inhibition of Enzymatic Activity : Some naphthoquinones inhibit enzymes involved in cellular respiration and proliferation.
  • Induction of Reactive Oxygen Species (ROS) : These compounds can generate ROS, leading to oxidative damage in cells.
  • Interference with DNA Synthesis : The aziridine group may interact with DNA or RNA synthesis pathways, contributing to its anticancer effects.

Study on Antimicrobial Activity

A study conducted on related compounds demonstrated that naphthoquinones could inhibit the growth of Candida albicans and Aspergillus niger, highlighting their antifungal potential . This suggests that this compound may also possess similar antifungal properties.

Anticancer Research

In a comparative study of various naphthoquinones, it was found that certain derivatives exhibited strong cytotoxicity against cancer cell lines. These findings indicate that modifications in the naphthoquinone structure can significantly influence biological activity . Future research should focus on evaluating the specific cytotoxic effects of this compound on different cancer cell lines.

Summary of Findings

Biological ActivityEvidence
AntimicrobialEffective against gram-positive bacteria; potential antifungal activity against Candida albicans and Aspergillus niger
AnticancerInduces apoptosis; inhibits cell proliferation; further studies required for specific efficacy
MechanismsInhibition of enzymatic activity; induction of ROS; interference with DNA synthesis

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-3-(alkylamino)naphthalene-1,4-dione derivatives?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone (dichlone) with primary or secondary amines. For example, dichlone (0.22 mmol) is reacted with an amine (e.g., isoamylamine) in anhydrous methanol under stirring at 0°C, followed by quenching with ice and extraction with chloroform. Purification via recrystallization yields the product . Key steps include monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and structural confirmation via 1H^1 \text{H}-NMR and HRMS .

Q. How is the crystal structure of 2-chloro-3-(alkylamino)naphthalene-1,4-dione derivatives determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed using Mo Kα radiation (λ = 0.71073 Å) on a Bruker diffractometer. Data refinement uses SHELX programs (e.g., SHELXL for structure solution and refinement). For example, 2-chloro-3-(isopentylamino)naphthalene-1,4-dione crystallizes in the triclinic space group P1P\overline{1}, with intermolecular hydrogen bonds (N–H⋯O/Cl) stabilizing the lattice . Geometric parameters (bond lengths/angles) are validated against established databases .

Q. What preliminary biological activities are reported for naphthoquinone derivatives with chloro and amino substituents?

  • Methodological Answer : Derivatives such as 2-chloro-3-(phenylamino)naphthalene-1,4-dione exhibit anticancer activity, with IC50_{50} values measured via MTT assays (e.g., 16.71 µM against HeLa cells) . Antifungal activity is tested using agar diffusion assays against Candida species, with MIC values reported for compounds like 2-chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione .

Advanced Research Questions

Q. How do structural modifications (e.g., aziridine vs. alkylamino substituents) influence the bioactivity of naphthoquinone derivatives?

  • Methodological Answer : Aziridine groups introduce ring strain and electrophilic reactivity, potentially enhancing interactions with biological targets (e.g., DNA alkylation). Comparative studies show that 2-ethylaziridine-substituted derivatives may exhibit higher cytotoxicity than linear alkylamino analogs due to improved membrane permeability and target binding . Structure-activity relationships (SAR) are quantified using molecular docking (e.g., Caspase-3 or Topoisomerase-II binding) and pharmacophore modeling .

Q. What analytical challenges arise in characterizing 2-chloro-3-(2-ethylaziridin-1-yl)naphthalene-1,4-dione, and how are they resolved?

  • Methodological Answer : The absence of 13C^{13} \text{C}-NMR signals for C2 (due to proximity to Cl or N) complicates structural confirmation. SC-XRD is critical for unambiguous assignment . Additionally, HRMS with APCI ionization confirms molecular weight (e.g., [M]+^+ = 277.08725 for C15_{15}H16_{16}ClNO2_2), while HSQC and HMBC NMR correlations resolve connectivity .

Q. How do conflicting IC50_{50}50​ values for structurally similar compounds arise, and how should researchers address them?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., 16.71 µM in vs. lower values in other studies) may stem from variations in assay conditions (e.g., cell line passage number, serum concentration). Standardization using reference compounds (e.g., doxorubicin) and adherence to OECD guidelines for cytotoxicity assays are recommended. Meta-analyses of substituent effects (e.g., electron-withdrawing groups enhancing reactivity) can reconcile contradictions .

Q. What strategies optimize the pharmacokinetic properties of this compound?

  • Methodological Answer : Lipophilicity adjustments via pro-drug approaches (e.g., esterification of quinone moieties) improve bioavailability. Pharmacokinetic profiling in rodent models assesses parameters like t1/2t_{1/2} and clearance. For example, gem-dimethylamine analogs show enhanced blood-brain barrier penetration in seizure models, suggesting utility for CNS-targeted therapies .

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